3,7,11-Trimethyldodecanoic acid

Description

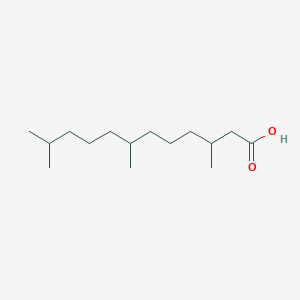

Structure

3D Structure

Properties

CAS No. |

1190-55-2 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

3,7,11-trimethyldodecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |

InChI Key |

XXCXRVNSUQAYMM-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)O |

Related CAS |

57272-18-1 (hydrochloride salt) |

Synonyms |

2,6,10-trimethylundecane-1-carboxylic acid 2,6,10-trimethylundecane-1-carboxylic acid, sodium salt |

Origin of Product |

United States |

Microbial Degradation Mechanisms

Aerobic Catabolic Routes

Under aerobic conditions, microorganisms employ specific oxidative pathways to catabolize branched-chain fatty acids.

The α-oxidation pathway is a key mechanism for the degradation of β-methyl branched fatty acids like phytanic acid. nih.govwikipedia.orgepa.gov This process, which occurs in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgbyjus.com The initial step is the hydroxylation of the α-carbon, followed by decarboxylation. wikipedia.orgnih.gov This circumvents the blocking effect of the β-methyl group, allowing the resulting shorter-chain fatty acid, pristanic acid in the case of phytanic acid, to be further metabolized by β-oxidation. nih.govwikipedia.org Given that this compound also possesses methyl branches, α-oxidation is a likely and necessary step in its complete microbial degradation, breaking it down into smaller, more readily usable components.

Biosynthesis and Metabolic Pathways of 3,7,11 Trimethyldodecanoic Acid

Enzymatic Transformations and Intermediates

The breakdown of 3,7,11-trimethyldodecanoic acid is mediated by a suite of specific enzymes that catalyze its transformation into smaller, more easily metabolized molecules.

The key enzymes involved in the initial degradation of this compound are oxidoreductases . Specifically, the α-oxidation pathway relies on:

Phytanoyl-CoA hydroxylase (PAHX) : This is a crucial oxidoreductase that introduces a hydroxyl group at the C-2 position. researchgate.netnih.gov

Aldehyde dehydrogenase : This enzyme oxidizes the aldehyde product of the cleavage step to a carboxylic acid. nih.gov

In the ω-oxidation pathway, the key oxidoreductases are:

Cytochrome P450 mixed-function oxidases : These enzymes catalyze the initial hydroxylation of the terminal methyl group. wikipedia.orgbyjus.com

Alcohol dehydrogenase and aldehyde dehydrogenase : These enzymes sequentially oxidize the ω-hydroxyl group to a carboxylic acid. wikipedia.orgbyjus.com

Other enzymes vital to the process include acyl-CoA synthetases for the initial activation of the fatty acid and 2-hydroxyphytanoyl-CoA lyase , a thiamine (B1217682) pyrophosphate-dependent lyase that cleaves the C-C bond in the α-oxidation pathway. researchgate.netnih.gov

Based on the established α-oxidation pathway for 3-methyl-branched fatty acids, the primary metabolic intermediate in the degradation of this compound is 2-hydroxy-3,7,11-trimethyldodecanoyl-CoA . researchgate.netnih.gov This intermediate is formed through the action of phytanoyl-CoA hydroxylase. While direct experimental evidence for the isolation of 2-hydroxy-3,7,11-trimethyldodecanoic acid as a free acid intermediate is limited in the context of this specific parent compound, its formation as a CoA ester is a critical step in the pathway. The formation of 2-hydroxy-3-methyl-branched fatty acids is a hallmark of this degradation route. researchgate.netnih.gov

The subsequent cleavage of this intermediate yields 2,6,10-trimethylundecanal and formyl-CoA . The aldehyde is then oxidized to 2,6,10-trimethylundecanoic acid , which can then proceed through β-oxidation.

Table of Identified and Postulated Metabolic Intermediates

| Intermediate Name | Parent Compound | Metabolic Pathway | Enzyme(s) Involved |

| 3,7,11-Trimethyldodecanoyl-CoA | This compound | α-Oxidation (Activation) | Acyl-CoA synthetase |

| 2-Hydroxy-3,7,11-trimethyldodecanoyl-CoA | 3,7,11-Trimethyldodecanoyl-CoA | α-Oxidation (Hydroxylation) | Phytanoyl-CoA hydroxylase |

| 2,6,10-Trimethylundecanal | 2-Hydroxy-3,7,11-trimethyldodecanoyl-CoA | α-Oxidation (Cleavage) | 2-Hydroxyphytanoyl-CoA lyase |

| Formyl-CoA | 2-Hydroxy-3,7,11-trimethyldodecanoyl-CoA | α-Oxidation (Cleavage) | 2-Hydroxyphytanoyl-CoA lyase |

| 2,6,10-Trimethylundecanoic acid | 2,6,10-Trimethylundecanal | α-Oxidation (Dehydrogenation) | Aldehyde dehydrogenase |

| 12-Hydroxy-3,7,11-trimethyldodecanoic acid | This compound | ω-Oxidation (Hydroxylation) | Cytochrome P450 oxidase |

| 3,7,11-Trimethyldodecanedioic acid | 12-Hydroxy-3,7,11-trimethyldodecanoic acid | ω-Oxidation (Oxidation) | Alcohol/Aldehyde dehydrogenase |

Analytical Methodologies for the Characterization of 3,7,11 Trimethyldodecanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For fatty acids like 3,7,11-trimethyldodecanoic acid, which are not inherently volatile, derivatization is a critical prerequisite for successful GC-MS analysis. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative, improving its chromatographic behavior and detection.

Several derivatization strategies are employed to prepare this compound for GC-MS analysis. The choice of derivatizing agent depends on the specific analytical goal, such as routine quantification or chiral separation.

Methyl Esters: The most common form of derivatization for fatty acid analysis is the conversion to fatty acid methyl esters (FAMEs). This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF3/MeOH). The sample containing the fatty acid is heated with the BF3/MeOH solution, leading to the formation of the methyl ester. This process is relatively straightforward and provides good yields for a wide range of fatty acids. Another common reagent for methylation is trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which acts as both an extraction and derivatization agent.

(-)-Menthyl Esters: For the analysis of stereoisomers, chiral derivatizing agents are employed. The reaction of this compound with a chiral alcohol, such as (-)-menthol, in the presence of a suitable catalyst, forms diastereomeric esters. These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral GC column. (-)-Menthyl chloroformate is a common reagent used for this purpose.

Silylated Derivatives: Silylation is another effective derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. Silylated derivatives are highly volatile and thermally stable, making them well-suited for GC-MS analysis.

Table 1: Common Derivatization Reagents for this compound Analysis

| Derivatization Technique | Reagent | Purpose |

|---|---|---|

| Methyl Esterification | Boron trifluoride-methanol (BF3/MeOH) | Routine quantification |

| Methyl Esterification | Trimethylsulfonium hydroxide (TMSH) | Routine quantification |

| Chiral Derivatization | (-)-Menthyl chloroformate | Stereochemical analysis |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | General purpose analysis |

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation and quantification of these individual stereoisomers are often crucial for understanding their distinct biological activities. GC-MS is a primary tool for this stereochemical analysis, which can be approached in two main ways:

Derivatization with a Chiral Reagent: As mentioned earlier, reacting the racemic mixture of this compound with an enantiomerically pure reagent, such as (-)-menthol, produces diastereomers. These diastereomers can then be separated on a standard achiral GC column due to their different physical properties.

Use of a Chiral Stationary Phase: Alternatively, the derivatized (e.g., as methyl esters) or underivatized fatty acid can be directly separated on a chiral GC column. These columns contain a chiral stationary phase, often based on cyclodextrins (e.g., β-cyclodextrin), which interacts differently with each enantiomer, leading to their separation. The resolution of stereoisomers is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and the nature of the carrier gas.

Sample Preparation and Extraction Protocols

The effective extraction of this compound from complex biological matrices is a critical first step in its analysis. The choice of extraction protocol depends on the sample type (e.g., plasma, tissue, cells) and the subsequent analytical method.

A common and widely used method for lipid extraction is a liquid-liquid extraction based on the principles developed by Folch and Bligh and Dyer. These methods typically involve a biphasic solvent system of chloroform (B151607) and methanol (or a similar mixture) to partition lipids from the more polar components of the sample.

For the analysis of branched-chain fatty acids like this compound from plasma, a typical protocol would involve the following steps:

Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

Internal Standard Addition: A known amount of an internal standard, such as a deuterated analog of the fatty acid, is added to the plasma sample to allow for accurate quantification.

Lipid Extraction: The plasma is extracted with a solvent mixture like chloroform/methanol. This step disrupts cell membranes and solubilizes the lipids, including this compound.

Phase Separation: Water or an aqueous salt solution is added to the mixture to induce phase separation. The lipids, including the target analyte, will be concentrated in the lower, organic phase (chloroform).

Isolation and Derivatization: The organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen. The dried lipid extract is then ready for derivatization as described in section 4.1.1.

For tissue samples, an initial homogenization step is required to disrupt the tissue structure before the lipid extraction is performed.

Table 2: Example of a Plasma Extraction Protocol for this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Plasma collection | Obtain the biological matrix. |

| 2 | Addition of internal standard | Enable accurate quantification. |

| 3 | Addition of chloroform/methanol | Extract lipids from the plasma. |

| 4 | Addition of water/saline | Induce phase separation. |

| 5 | Collection of organic phase | Isolate the lipid fraction. |

| 6 | Evaporation of solvent | Concentrate the lipid extract. |

| 7 | Derivatization | Prepare the sample for GC-MS analysis. |

Ecological and Biogeochemical Significance of 3,7,11 Trimethyldodecanoic Acid

Role as a Biogeochemical Marker in Sediments

3,7,11-Trimethyldodecanoic acid, a saturated isoprenoid fatty acid, serves as a valuable biogeochemical marker in sedimentary records. Its molecular structure, characterized by methyl branches at the 3, 7, and 11 positions, provides a distinct signature that can be traced back to its biological precursors. Isoprenoids are a large and diverse family of organic compounds synthesized by all living organisms, including archaea, bacteria, and eukaryotes, for various biological functions such as membrane fluidity and electron transport. nih.govnih.gov The persistence of their carbon skeletons over geological timescales makes them effective biomarkers for reconstructing past environmental conditions and microbial ecosystems.

The primary source of this compound in sediments is believed to be the diagenetic alteration of higher plant-derived farnesol (B120207) or the degradation of archaeal ether-linked lipids. nih.govresearchgate.net Archaea, in particular, utilize isoprenoid chains in their cell membranes, which are distinct from the fatty acid-based membranes of bacteria and eukaryotes. nih.gov These archaeal lipids can be preserved in sediments and, through microbial and chemical degradation processes, release isoprenoid acids like this compound. Therefore, the presence and abundance of this compound in sediment cores can offer insights into the historical contributions of archaea and other organisms to the organic matter pool.

Contribution to Organic Matter Diagenesis

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments after their initial deposition. This compound is an intermediate product of the diagenesis of more complex organic molecules. Its formation is a key step in the breakdown of larger biopolymers, particularly those of isoprenoid origin.

One significant pathway for its formation is the degradation of phytol (B49457), the side chain of chlorophyll. youtube.com In ruminant animals, gut microbes break down chlorophyll, releasing phytol, which is then oxidized to phytanic acid. youtube.com A similar process in sedimentary environments can lead to the formation of various isoprenoid acids. The structural stability of the isoprenoid chain ensures that it remains recognizable even after the parent molecule has been significantly altered.

The presence of this compound within the sequence of diagenetic products helps to elucidate the pathways of organic matter transformation. As a relatively stable molecule, it can persist in sediments under certain conditions, providing a record of the original biological inputs and the subsequent microbial and geochemical processes that have acted upon them.

Environmental Fate and Biodegradation Dynamics

The environmental fate of this compound is largely governed by microbial degradation processes. Like other branched-chain fatty acids, its breakdown presents a challenge for the standard beta-oxidation pathway due to the presence of a methyl group on the beta-carbon (position 3).

The biodegradation of the structurally similar phytanic acid has been extensively studied and provides a model for the degradation of this compound. The process initiates with an alpha-oxidation step, which removes the carboxyl carbon, shifting the methyl group from the beta to the alpha position. researchgate.netyoutube.com This initial oxidation allows the resulting shorter-chain fatty acid to then enter the conventional beta-oxidation pathway for complete degradation. youtube.com This specialized enzymatic machinery is crucial for the recycling of branched-chain fatty acids in the environment.

The degradation of isoprenoid compounds is carried out by a wide range of microorganisms. These microbes are essential for the turnover of these compounds in various ecosystems, from terrestrial soils to marine sediments. The efficiency of this biodegradation will depend on environmental factors such as oxygen availability, temperature, and the composition of the microbial community. In anaerobic environments, the degradation process is significantly slower, contributing to the preservation of these biomarker molecules in the geological record. nih.gov

Synthetic Strategies and Production for Research Applications

Laboratory Synthesis of 3,7,11-Trimethyldodecanoic Acid and its Stereoisomers

The laboratory synthesis of this compound and its stereoisomers often involves multi-step procedures starting from readily available chiral precursors. While a direct, one-pot synthesis is not commonly reported, established organic chemistry principles can be applied to construct the carbon skeleton and introduce the desired stereochemistry.

A common precursor for the synthesis of related isoprenoid structures is farnesol (B120207), a C15 isoprenoid alcohol. The synthesis of farnesol itself can be achieved through a series of reactions starting from geraniol (B1671447). This involves the conversion of geraniol to geranyl chloride, followed by a reaction with ethyl acetoacetate (B1235776) and subsequent decarboxylation to yield geranylacetone. The introduction of an acetylene (B1199291) group followed by rearrangement and reduction steps can then lead to farnesol. google.com

The conversion of farnesol or its corresponding aldehyde, farnesal (B56415), to this compound (also known as farnesanoic acid in its unsaturated form) requires the oxidation of the terminal alcohol or aldehyde group. nih.govresearchgate.net This can be achieved using various oxidizing agents common in organic synthesis.

The synthesis of specific stereoisomers of related, more complex isoprenoids, such as 3,7,11-trimethyl-2-tridecanol, provides a blueprint for the stereocontrolled synthesis of this compound. A key strategy in such syntheses is the coupling of a chiral building block, like a stereochemically pure lactone, with a lithiated derivative of a suitably substituted alkyl chain. This approach allows for the precise installation of stereocenters. Furthermore, lipase-catalyzed kinetic resolution can be employed to separate racemic mixtures of intermediates, thereby providing access to enantiomerically pure compounds.

Applications in Generating Analytical Standards

The synthesis of this compound is fundamental for the generation of analytical standards. These standards are indispensable for the accurate identification and quantification of the compound in various biological and environmental samples. High-purity standards, often with defined stereochemistry, are required for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The availability of pure analytical standards allows for the validation of analytical methods, ensuring their accuracy, precision, and sensitivity. For instance, in metabolic research, the use of isotopically labeled standards of this compound can facilitate tracer studies to elucidate its metabolic pathways and fate within an organism. While specific providers of certified analytical standards for this compound exist, the detailed synthetic routes for their preparation are often proprietary. However, the general synthetic principles outlined in the previous section are applicable to the production of these critical research materials.

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer a green and often highly selective alternative to traditional chemical synthesis for producing this compound and related compounds. These methods leverage the specificity of enzymes to catalyze reactions under mild conditions, often with high stereoselectivity.

The oxidation of farnesol to farnesoic acid is a known biological process. nih.gov In insects, this conversion is a key step in the biosynthesis of juvenile hormone and is mediated by specific alcohol oxidases. nih.gov In mammalian systems, farnesol can be metabolized to farnesoic acid, which can then be further modified. nih.gov This biological transformation can be harnessed for synthetic purposes. For example, research has shown the biotransformation of farnesol to farnesal using engineered strains of Escherichia coli. researchgate.net Further oxidation to the carboxylic acid could be achieved through the use of appropriate aldehyde dehydrogenases.

Lipases are another class of enzymes with significant potential in the synthesis of isoprenoid fatty acids. nih.govrsc.orgmdpi.comresearchgate.netnih.gov These enzymes are widely used for the synthesis of structured lipids through esterification, transesterification, and hydrolysis reactions. While direct lipase-catalyzed synthesis of this compound from a simple precursor is not extensively documented, their ability to act on long-chain fatty acids and their esters suggests potential applicability. For instance, lipases could be used in the hydrolysis of an ester of this compound to yield the free acid in a highly selective manner.

Comparative Lipidomics and Metabolomic Profiling Involving 3,7,11 Trimethyldodecanoic Acid

Integration within Complex Lipid Mixtures (e.g., Wax Esters, Other Branched Fatty Acids)

Branched-chain fatty acids (BCFAs) are integral components of complex lipids in a variety of organisms, where they influence the physical properties of membranes and energy storage molecules. While direct studies detailing the specific incorporation of 3,7,11-trimethyldodecanoic acid into wax esters are not extensively documented, the general principles of wax ester formation and the known composition of natural waxes provide a framework for understanding its potential role.

Wax esters are formed by the esterification of a fatty acid with a fatty alcohol. frontiersin.org These lipids are prevalent in the natural world, serving as energy stores, waterproofing agents, and buoyancy aids in various organisms. frontiersin.orgasm.org The fatty acid and fatty alcohol components of wax esters can vary significantly in chain length and degree of branching. For instance, the uropygial gland secretions of many bird species are rich in wax esters containing a complex array of branched-chain fatty acids and alcohols. researchgate.net These secretions, crucial for feather maintenance, can contain monoester, diester, and triester waxes. asm.org The fatty acid composition of these waxes is diverse and can include various methyl-branched structures. researchgate.net Given that isoprenoid-like fatty acids are found in some biological sources, it is plausible that this compound could be a constituent of wax esters in organisms that synthesize this particular fatty acid.

The analysis of complex lipid mixtures, such as those found in follicular casts from human skin, has revealed the presence of a significant proportion of wax esters and a variety of branched-chain fatty acids. nih.gov While this specific study did not identify this compound, it highlights the integration of diverse BCFAs into such lipid pools.

The general distribution of branched-chain fatty acids extends to various other lipid classes. In bacteria, particularly gram-positive species like Streptomyces, BCFAs are major components of membrane phospholipids, where they regulate membrane fluidity. acs.org These BCFAs are typically saturated and can have both odd and even numbers of carbon atoms with methyl branches at the iso or anteiso positions. acs.org The study of Streptomyces has shown that the same pool of BCFA metabolites is used for the synthesis of both cellular lipids and complex secondary metabolites. acs.org

Table 1: Examples of Complex Lipid Mixtures Containing Branched-Chain Fatty Acids

| Lipid Mixture | Organism/Source | Common Branched-Chain Fatty Acids | Reference |

| Uropygial Gland Secretions | Birds | Methyl-branched fatty acids | researchgate.net |

| Follicular Casts | Human Skin | Monomethyl branched acids | nih.gov |

| Membrane Phospholipids | Streptomyces | iso- and anteiso-BCFAs | acs.org |

Metabolomic Studies in Specific Organisms/Environments

Metabolomic profiling has become a powerful tool for identifying the array of small molecules, including fatty acids, within a biological system. While comprehensive metabolomic studies specifically targeting this compound are not widespread, its presence has been noted or can be inferred in certain organisms and environments known for their unique lipid profiles.

Bacteria, particularly those from extreme environments, are known to produce a diverse range of branched-chain fatty acids. Thermophilic Bacillus species, for instance, have been shown to contain a high proportion of branched-chain fatty acids, with the relative abundance of different BCFAs being influenced by growth temperature and carbon source. nih.gov Although these studies often focus on more common iso and anteiso branched forms, the metabolic machinery for producing diverse branched structures exists in these organisms.

Marine invertebrates, especially sponges, are another significant source of unusual fatty acids. Metabolomic analyses of sponges have revealed a remarkable diversity of lipid structures, including very-long-chain fatty acids, polyunsaturated fatty acids, and various branched-chain fatty acids. researchgate.net These fatty acids can be of both dietary and de novo origin, with symbiotic microorganisms often playing a crucial role in their synthesis. The term "demospongic acids" is sometimes used to describe the unique very-long-chain fatty acids found in sponges. researchgate.net The presence of isoprenoid-like structures in marine organisms suggests that this compound could be a component of the metabolome of certain marine species. For example, isoprenoid fatty acids have been examined as distinguishing characteristics in various marine oils. nih.gov

Insects also represent a potential source of this compound. While specific identification in insects is not widely reported, they are known to utilize and metabolize a variety of lipids.

Environmental metabolomics of microbial mats has also shed light on the diversity of fatty acids in these complex communities. These layered microbial ecosystems, found in various environments from hypersaline ponds to hot springs, contain a wide array of lipids that serve as biomarkers for the different microbial groups present. researchgate.net Analysis of these mats often reveals a complex mixture of straight-chain, branched-chain, and unsaturated fatty acids.

The identification of this compound in these or other organisms would likely require targeted analytical methods, such as gas chromatography-mass spectrometry (GC-MS) with specific attention to its retention time and fragmentation pattern, or high-resolution liquid chromatography-mass spectrometry (LC-MS). The fragmentation of trimethyl-branched fatty acid methyl esters in mass spectrometry can provide characteristic ions that aid in their identification. nih.gov

Table 2: Potential Organisms/Environments for Metabolomic Profiling of this compound

| Organism/Environment | Known for | Relevant Findings |

| Thermophilic Bacteria | Diverse branched-chain fatty acids | High proportion of BCFAs, influenced by environmental conditions. nih.gov |

| Marine Sponges | Unusual and very-long-chain fatty acids | "Demospongic acids" and a high diversity of lipid structures. researchgate.net |

| Marine Oils | Isoprenoid fatty acids | Used as distinguishing markers. nih.gov |

| Microbial Mats | Complex lipid biomarker profiles | Diverse fatty acid compositions reflecting microbial community. researchgate.net |

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3,7,11-trimethyldodecanoic acid in complex mixtures?

- Methodological Answer : Use two-dimensional gas chromatography-mass spectrometry (2D GC-MS) for separation and identification, as demonstrated in the analysis of methyl esters in aquatic hazard assessments . For quantification, combine with nuclear magnetic resonance (NMR) spectroscopy, particularly for stereochemical characterization. For example, the C3 methyl signal in NMR (with chiral europium shift reagents in CS₂) can resolve enantiomer ratios .

Q. How is this compound synthesized, and what structural variations are studied in its derivatives?

- Methodological Answer : Synthesize via esterification of aliphatic terpenoid acids, followed by purification via thin-layer or column chromatography on silica gel. Structural variations include introducing double bonds (e.g., 3,7,11-trimethyl-2-dodecenoic acid) or functional groups like epoxides or chlorides. Gas-liquid chromatography (GLC) and IR/mass spectrometry validate purity and structural modifications .

Advanced Research Questions

Q. How can enantiomer ratios of this compound be determined, and what challenges arise in epimer analysis?

- Methodological Answer : Two validated methods:

- NMR with chiral shift reagents : Resolves enantiomers via europium-induced splitting of C3 methyl signals in methyl esters .

- HPLC of diastereomeric amides : Derivatize with (R)-(+)-α-methyl-p-nitrobenzylamine and separate on reverse-phase columns. Challenges include baseline resolution of epimers and ensuring derivatization efficiency (>95%) for accurate ratios .

- Data Insight : Natural citronellal-derived samples showed 80% (3R)-(+) enantiomer excess, while synthetic routes achieved 96–98% .

Q. What ecological impacts are associated with this compound, and how are its degradation pathways evaluated?

- Methodological Answer : Conduct aquatic toxicity assays using model organisms (e.g., Daphnia magna) under controlled OECD guidelines. Monitor biodegradation via LC-MS or GC-MS to track intermediates like cyclohexylpropanoic acid or adamantane derivatives. Note that 24% of related acyclic acids and 60% of mono-/tricyclic acids persist in water .

Q. How do structural modifications (e.g., double bonds, epoxy groups) influence the bioactivity of this compound derivatives?

- Methodological Answer : Compare bioactivity across synthetic analogs:

- Group A : Fully saturated methyl esters (baseline activity).

- Group B : Esters with a single double bond (enhanced membrane permeability).

- Group C : 2,10-Dodecadienoic esters with epoxy or chloro substituents (modified receptor binding).

Use in vitro assays (e.g., enzyme inhibition) and in vivo models to quantify potency changes .

Data Contradictions and Resolution

Q. Discrepancies in reported enantiomer excess values: How to reconcile natural vs. synthetic sources?

- Resolution : Natural sources (e.g., citronellal) may show lower enantiomeric purity (80%) due to biosynthetic variability, whereas synthetic routes (e.g., from (-)-pulegone) achieve higher purity (96–98%) via controlled chiral catalysis. Validate using both NMR and HPLC to rule out matrix interference .

Q. Conflicting data on environmental persistence: How to address variability in degradation rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.